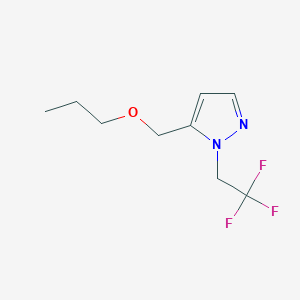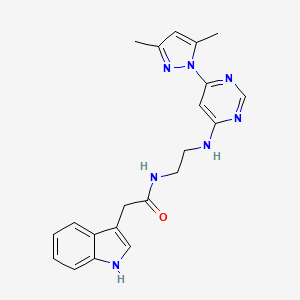![molecular formula C25H15NO5 B2535551 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 352671-43-3](/img/structure/B2535551.png)
2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid, commonly referred to as 2-Naphthyloxy-dioxoisoindoline-5-carboxylic acid (NODC), is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a range of biochemical and physiological effects, as well as numerous advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Exploring Naphthenic Acids and Their Derivatives
Naphthenic acids, comprising complex classes of naturally occurring aliphatic and alicyclic carboxylic acids, are found in oil sands bitumen and the wastewater from bitumen processing. The semi-quantification of total naphthenic acids in water samples has seen diverse analytical methodologies, prompting the need for standard method design considerations for their analysis using mass spectrometry. This effort aims to unify the approach to evaluating naphthenic acids' environmental impact and possibly related compounds (Kovalchik et al., 2017).
Cinnamic Acid Derivatives' Anticancer Potential
Cinnamic acid and its derivatives have been studied for their traditional and synthetic antitumor agents' roles. Their chemical structure allows for various modifications, leading to potential therapeutic uses against cancer. This review discusses the synthesis, biological evaluation, and medicinal research potential of cinnamic acid derivatives, suggesting a rich avenue for exploring related compounds (De et al., 2011).
Understanding Carboxylic Acids in Biocatalysis
The study of carboxylic acids as precursors for a variety of industrial chemicals reveals their inhibitory effects on microbial biocatalysts at concentrations below desired yields. This review provides insights into the mechanisms of biocatalyst inhibition by carboxylic acids, highlighting strategies to increase microbial robustness for improved industrial performance (Jarboe et al., 2013).
Advancements in Liquid-Liquid Extraction of Carboxylic Acids
Research on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams emphasizes the potential of ionic liquids and supercritical fluids for this purpose. This review explores the state-of-the-art technology and recent advancements in solvents that enhance the economic feasibility and efficiency of acid extractions from heavy oils and diluted streams, aiming at environmental sustainability (Sprakel & Schuur, 2019).
Investigating Carboxylic Acid Bioisosteres
The exploration of novel carboxylic acid bioisosteres for drug design addresses the challenges associated with carboxylate moiety in drugs, such as toxicity and limited passive diffusion across biological membranes. This review highlights recent applications and the impact of substituting carboxylic acids with bioisosteres to achieve improved pharmacological profiles, showcasing the creative approaches to overcoming drug design obstacles (Horgan & O’Sullivan, 2021).
Propiedades
IUPAC Name |
2-(4-naphthalen-2-yloxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO5/c27-23-21-12-6-17(25(29)30)14-22(21)24(28)26(23)18-7-10-19(11-8-18)31-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSULCIYLWCDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2535468.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)
![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)


![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)
![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)